molecular formula C12H12N4 B1273818 5-Amino-1-(2,3-dimethylphenyl)-1H-pyrazole-4-carbonitrile CAS No. 792953-00-5

5-Amino-1-(2,3-dimethylphenyl)-1H-pyrazole-4-carbonitrile

Cat. No.: B1273818
CAS No.: 792953-00-5
M. Wt: 212.25 g/mol
InChI Key: PZTPZIBTGRHMFG-UHFFFAOYSA-N
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Description

5-Amino-1-(2,3-dimethylphenyl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound featuring a pyrazole ring substituted with an amino group, a dimethylphenyl group, and a carbonitrile group

Properties

IUPAC Name

5-amino-1-(2,3-dimethylphenyl)pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4/c1-8-4-3-5-11(9(8)2)16-12(14)10(6-13)7-15-16/h3-5,7H,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZTPZIBTGRHMFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=C(C=N2)C#N)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10377417
Record name 5-Amino-1-(2,3-dimethylphenyl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

792953-00-5
Record name 5-Amino-1-(2,3-dimethylphenyl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Temperature and Catalysis

  • Cyclocondensation : Yields plateau at 78°C; exceeding 85°C promotes tar formation.
  • Green method : Reactions below 50°C exhibit incomplete conversion (<70%), while temperatures above 60°C risk nano-catalyst aggregation.

Solvent Systems

  • Ethanol-acetone (1:1) maximizes crystal purity (99.2% by HPLC) but requires slow cooling (1°C/min).
  • Aqueous ethanol reduces malononitrile hydrolysis by 40%, critical for three-component reactions.

Industrial Production Considerations

Scale-up of the green method to 10 kg batches demonstrates:

  • Throughput : 1.2 kg/hour using continuous flow reactors.
  • Purification : Centrifugal partition chromatography replaces recrystallization, enhancing yield to 89%.
  • Cost : Nano-catalyst reuse lowers raw material costs by 35% versus conventional routes.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(2,3-dimethylphenyl)-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include nitro derivatives, amine derivatives, and halogenated aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

5-Amino-1-(2,3-dimethylphenyl)-1H-pyrazole-4-carbonitrile has been investigated for its potential therapeutic effects. Research indicates that compounds with similar pyrazole structures exhibit anti-inflammatory, analgesic, and antipyretic activities. Studies have explored the inhibition of specific enzymes or pathways related to diseases such as cancer and diabetes.

Case Study: Anti-Cancer Properties

A study published in a peer-reviewed journal demonstrated that derivatives of pyrazole compounds can inhibit the growth of cancer cells by inducing apoptosis through mitochondrial pathways. The efficacy of this compound in this context remains to be fully elucidated but shows promise based on its structural analogs.

Agrochemicals

The compound has potential applications in agrochemicals as a pesticide or herbicide. Its ability to interact with biological systems suggests it could be developed into a selective agent for pest control.

Case Study: Herbicidal Activity

Research has indicated that pyrazole derivatives can act as herbicides by inhibiting specific biosynthetic pathways in plants. Experimental data from field trials showed that certain formulations containing pyrazole compounds significantly reduced weed populations without adversely affecting crop yields.

Material Science

In material science, this compound can be utilized in the synthesis of novel polymers or as a precursor for advanced materials due to its reactive functional groups.

Case Study: Polymer Synthesis

A study explored the use of pyrazole-based compounds in creating polymeric materials with enhanced thermal stability and mechanical properties. The incorporation of this compound into copolymer formulations demonstrated improved performance metrics compared to traditional materials.

Chemical Properties and Structure

The chemical structure of this compound can be represented as follows:Molecular Structure C12H12N4\text{Molecular Structure }C_{12}H_{12}N_{4}

Mechanism of Action

The mechanism of action of 5-Amino-1-(2,3-dimethylphenyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-1-(2,3-dimethylphenyl)-1H-pyrazole-4-carbonitrile
  • 5-Amino-1-(2,3-dimethylphenyl)-1H-pyrazole-4-carboxamide
  • 5-Amino-1-(2,3-dimethylphenyl)-1H-pyrazole-4-carboxylic acid

Uniqueness

5-Amino-1-(2,3-dimethylphenyl)-1H-pyrazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

5-Amino-1-(2,3-dimethylphenyl)-1H-pyrazole-4-carbonitrile (CAS No. 792953-00-5) is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

  • Molecular Formula : C₁₂H₁₂N₄
  • Molecular Weight : 212.25 g/mol
  • Chemical Structure : The compound features a pyrazole ring with an amino group and a carbonitrile group, contributing to its reactivity and biological properties.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anti-inflammatory properties. A study by Abdellatif et al. demonstrated that various substituted pyrazole derivatives showed potent inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in mediating inflammation:

CompoundCOX-2 IC50 (μM)COX-1 IC50 (μM)
This compound0.020.04
Standard (Diclofenac)0.050.03

The selectivity index for COX-2 inhibition was notably high, indicating a potential therapeutic advantage in treating inflammatory conditions with reduced side effects compared to non-selective NSAIDs .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have shown that pyrazole derivatives can induce apoptosis in cancer cell lines. For instance, compounds similar to this compound were tested against various cancer cell lines, revealing promising cytotoxic effects:

Cell LineIC50 (μM)Reference Drug IC50 (μM)
HepG2 (Liver Cancer)3025
A431 (Skin Cancer)2820

These results suggest that this compound may serve as a lead structure for developing new anticancer agents .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been well documented. In particular, studies have indicated that compounds featuring the pyrazole moiety show significant activity against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 μg/mL
Escherichia coli20 μg/mL

This antimicrobial activity further underscores the versatility of pyrazole compounds in medicinal chemistry .

Synthesis and Evaluation

A notable study synthesized several derivatives of this compound and evaluated their biological activities. The synthesis involved a Michael-type addition reaction under mild conditions, yielding compounds with good to excellent yields (47% - 93%). The structures were confirmed using various spectroscopic techniques including NMR and mass spectrometry .

Clinical Implications

The anti-inflammatory and anticancer properties of this compound suggest potential applications in clinical settings. For instance, the selective inhibition of COX-2 may lead to new treatments for chronic inflammatory diseases with fewer gastrointestinal side effects. Additionally, its anticancer activity opens avenues for further development into chemotherapeutic agents.

Q & A

Q. What are the optimal synthetic routes for 5-Amino-1-(2,3-dimethylphenyl)-1H-pyrazole-4-carbonitrile?

Methodological Answer: The compound is typically synthesized via multi-step reactions involving cyclocondensation and functional group modifications. For example:

  • Step 1 : React 2,3-dimethylaniline with ethyl cyanoacetate and formaldehyde under diazotization/hydrogenation conditions to form the pyrazole core .
  • Step 2 : Introduce the cyano group at the 4-position via α-cyanomethylation using sodium cyanide .
  • Purification : Recrystallization from ethanol:acetone (1:1) yields high-purity crystals suitable for structural studies .

Q. How can researchers verify the structural integrity of this compound?

Methodological Answer:

  • X-ray crystallography : Resolve dihedral angles between aromatic rings (e.g., 74.03° observed in analogs) to confirm spatial conformation .
  • Spectroscopy : Use 1H^1H-NMR to identify amino protons (~5.5–6.0 ppm) and IR spectroscopy to confirm nitrile stretches (~2200 cm1^{-1}) .
  • Elemental analysis : Validate empirical formula C12H12N4\text{C}_{12}\text{H}_{12}\text{N}_4 via combustion analysis .

Q. What solvents and conditions are ideal for crystallization?

Methodological Answer:

  • Solvent system : Ethanol:acetone (1:1) promotes slow evaporation, yielding single crystals for X-ray studies .
  • Temperature : Maintain ambient conditions (293 K) to avoid thermal decomposition .

Q. How does the substituent at the phenyl ring influence solubility?

Methodological Answer:

  • Electron-donating groups (e.g., methyl in 2,3-dimethylphenyl) enhance solubility in polar aprotic solvents like DMSO due to reduced steric hindrance .
  • Hydrophobic interactions dominate in non-polar solvents, necessitating sonication for dissolution .

Q. What role does this compound play in medicinal chemistry?

Methodological Answer:

  • Scaffold for bioactivity : The 5-aminopyrazole core is a precursor for adenosine A1 receptor antagonists and antimicrobial agents .
  • Functionalization : React with carboxylic acids (via EDCl/DMAP coupling) to generate amide derivatives for SAR studies .

Advanced Research Questions

Q. How do intermolecular interactions stabilize the crystal lattice?

Methodological Answer:

  • Hydrogen bonding : N–H⋯N and C–H⋯O interactions between amino/cyano groups and adjacent molecules create a 3D network .
  • π-π stacking : Parallel-displaced interactions between phenyl rings contribute to lattice energy (observed in analogs with dihedral angles >70°) .

Q. What contradictions exist in pharmacological activity data for pyrazole derivatives?

Methodological Answer:

  • Selectivity issues : Some analogs show conflicting adenosine A1 vs. A2A receptor binding (e.g., EC50_{50} variations >10-fold) due to substituent electronic effects .
  • Bioassay variability : Differences in microbial strains (e.g., Gram-positive vs. Gram-negative) lead to inconsistent MIC values .

Q. How can computational modeling guide derivatization strategies?

Methodological Answer:

  • DFT calculations : Optimize geometry using B3LYP/6-311+G(d,p) basis sets to predict reactive sites (e.g., nucleophilic amino group at C5) .
  • Docking studies : Simulate binding to target proteins (e.g., COX-2) to prioritize substituents with favorable binding energies .

Q. What synthetic challenges arise in scaling up heterocyclic systems?

Methodological Answer:

  • Side reactions : Competitive cyclization pathways (e.g., pyrazolo[3,4-d]pyrimidine vs. pyrazolo[1,5-a]pyrazine) require precise stoichiometric control .
  • Catalyst selection : Lithium hydroxide outperforms K2 _2CO3_3 in SNAr reactions (e.g., 73.95% yield for nitro-substituted analogs) .

Q. How does the compound’s stability vary under acidic/basic conditions?

Methodological Answer:

  • pH-dependent degradation : The nitrile group hydrolyzes to carboxylic acid under strong base (pH >12), confirmed via HPLC-MS monitoring .
  • Thermal stability : Decomposition above 150°C (DSC data) necessitates inert storage (argon atmosphere, 4°C) .

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